molecular formula C21H20N2O2 B2914343 {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 878688-67-6

{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol

Cat. No.: B2914343
CAS No.: 878688-67-6
M. Wt: 332.403
InChI Key: GSTFNHPQJLZTDL-UHFFFAOYSA-N
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Description

{1-[3-(Naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol is a benzodiazole derivative featuring a naphthalen-2-yloxypropyl substituent at the N1 position and a hydroxymethyl group at the C2 position. The hydroxymethyl group at C2 introduces hydrogen-bonding capability, influencing solubility and reactivity .

Properties

IUPAC Name

[1-(3-naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-15-21-22-19-8-3-4-9-20(19)23(21)12-5-13-25-18-11-10-16-6-1-2-7-17(16)14-18/h1-4,6-11,14,24H,5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTFNHPQJLZTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCN3C4=CC=CC=C4N=C3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets. For instance, it has been shown to target the cytochrome bc1 oxidase of the electron transport chain in Mycobacterium tuberculosis, leading to the inhibition of bacterial respiration . This compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]phenol
  • Core Structure: Shares the benzodiazole core and a phenoxypropyl chain but incorporates a salicylaldehyde-derived Schiff base (hydroxybenzylideneamino group) at the terminal phenyl ring.
  • Key Differences: The absence of a naphthalene group and the presence of an imine functional group alter electronic properties.
  • Crystallography: Crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 9.1097 Å, b = 18.1946 Å, c = 13.7769 Å, and β = 93.405° .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Core Structure : Benzamide derivative with a branched hydroxyalkyl chain.
  • Key Differences : The N,O-bidentate directing group (hydroxy and amide) contrasts with the benzodiazole-naphthalene system. This compound is optimized for C–H bond functionalization in metal catalysis but lacks the extended aromaticity of the target compound .
1-{1-[3-(Dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}methanamine Trihydrochloride
  • Core Structure: Benzodiazole with a dimethylaminopropyl chain and a terminal methanamine group.
  • Key Differences: The dimethylamino group increases basicity and solubility in acidic conditions. The protonated methanamine in its trihydrochloride form contrasts with the neutral hydroxymethyl group in the target compound .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Trends
Target Compound 463.52 (est.) Benzodiazole, naphthalenyloxy, hydroxymethyl Moderate in polar solvents
2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]phenol 463.52 Benzodiazole, Schiff base Low (hydrophobic Schiff base)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 223.29 Benzamide, branched hydroxyalkyl High (polar amide and hydroxyl)

Research Findings and Data

Crystallographic Analysis

The Schiff base analog (C29H25N3O3) exhibits a monoclinic crystal system with Z = 4 and a density of 1.350 g/cm³. The benzodiazole and naphthalene rings in the target compound are expected to adopt similar planar geometries, but the naphthalenyloxy group may introduce steric effects, altering packing efficiency compared to its phenyl-containing analogs .

Biological Activity

The compound {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol (hereafter referred to as NBPM) is a synthetic derivative of benzodiazoles, which are known for their diverse biological activities. This article explores the biological activity of NBPM, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that NBPM exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Table 1: Anticancer Activity of NBPM

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
PC-3 (Prostate Cancer)12Caspase activation and Bcl-2 downregulation

Anti-inflammatory Effects

In addition to its anticancer properties, NBPM has demonstrated anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Case Study: Inhibition of Inflammation
A study conducted on LPS-treated mice showed that administration of NBPM significantly reduced paw edema and histological signs of inflammation compared to control groups. This highlights its potential as a therapeutic agent in inflammatory conditions.

Neuroprotective Effects

Emerging evidence suggests that NBPM may possess neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis. The compound appears to modulate pathways associated with neurodegenerative diseases, offering a promising avenue for research in conditions like Alzheimer's disease .

Apoptosis Induction

The primary mechanism by which NBPM exerts its anticancer effects is through the induction of programmed cell death (apoptosis). This involves:

  • Activation of caspases (caspase-3 and -9).
  • Downregulation of Bcl-2 family proteins.
  • Increased expression of pro-apoptotic factors such as Bax.

Modulation of Inflammatory Pathways

NBPM's anti-inflammatory effects are mediated by:

  • Inhibition of NF-kB signaling pathways.
  • Decreased expression of COX-2 and iNOS.

Oxidative Stress Reduction

The neuroprotective effects are likely due to:

  • Scavenging reactive oxygen species (ROS).
  • Upregulation of antioxidant enzymes.

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